Imatinib Impurity 4

RP-HPLC method validation Limit of Detection (LOD) Imatinib impurity profiling

Imatinib Impurity 4 is a process-related impurity of imatinib mesylate, chemically defined as N-(4-methyl-3-((4-methyl-6-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Substitution with other imatinib impurities is scientifically invalid due to unique chromatographic retention (distinct RRT), compound-specific detection sensitivity (LOD 0.2 ng), and discrete pharmacopoeial acceptance criteria. Supplied with comprehensive characterization data (NMR, HRMS, HPLC) and traceable to USP/EP standards, it is indispensable for stability-indicating method validation, forced degradation studies, ANDA comparative impurity profiling, and GMP QC batch release testing. High purity (≥98%) ensures accurate response factor determination per ICH Q2(R1).

Molecular Formula C30H33N7O
Molecular Weight 507.6 g/mol
Cat. No. B14027342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImatinib Impurity 4
Molecular FormulaC30H33N7O
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CC(=N4)C5=CN=CC=C5)C
InChIInChI=1S/C30H33N7O/c1-21-6-11-26(18-27(21)34-30-32-22(2)17-28(35-30)25-5-4-12-31-19-25)33-29(38)24-9-7-23(8-10-24)20-37-15-13-36(3)14-16-37/h4-12,17-19H,13-16,20H2,1-3H3,(H,33,38)(H,32,34,35)
InChIKeyQOOVAKAKHDRXIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imatinib Impurity 4 Reference Standard: CAS 942514-62-7 for Imatinib Quality Control and Analytical Method Development


Imatinib Impurity 4 (CAS 942514-62-7) is a process-related impurity of the tyrosine kinase inhibitor imatinib mesylate, used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors . Chemically designated as N-(4-methyl-3-((4-methyl-6-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide, this compound has a molecular formula of C30H33N7O and a molecular weight of 507.64 g/mol [1]. It arises from specific side reactions during the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride intermediates [2]. As a fully characterized reference standard, it is supplied with comprehensive analytical data including HPLC purity (≥95%), NMR, and mass spectrometry, ensuring compliance with regulatory guidelines for pharmaceutical impurity control .

Why Imatinib Impurity 4 Cannot Be Substituted with Other Imatinib-Related Compounds in Analytical Methods


Generic substitution among imatinib impurities is scientifically untenable due to fundamental differences in chromatographic retention, detection sensitivity, and regulatory classification. Each impurity, including Imatinib Impurity 4, possesses a unique molecular structure that governs its interaction with stationary phases, resulting in distinct relative retention times (RRTs) essential for peak identification in HPLC and UPLC methods [1]. Quantitative analysis reveals that detection limits vary substantially among impurities; for instance, a validated RP-HPLC method determined LODs of 0.2 ng for Impurity IV (identified as Imatinib Impurity 4) compared to 0.6 ng for imatinib mesylate and 0.5 ng for Impurity I, underscoring that analytical sensitivity is compound-specific and cannot be extrapolated [2]. Furthermore, regulatory pharmacopoeias assign discrete acceptance criteria to individual specified impurities—Impurity C is limited to 0.3% and Impurity D to 0.2%, while unspecified impurities are capped at 0.10% [3]. Substituting one impurity reference standard for another would invalidate method specificity, compromise quantification accuracy, and jeopardize regulatory compliance for ANDA submissions.

Quantitative Differentiation of Imatinib Impurity 4: Head-to-Head Analytical Performance Data


Enhanced Detection Sensitivity: Imatinib Impurity 4 Exhibits Lowest LOD Among Six Related Substances by RP-HPLC

Imatinib Impurity 4 demonstrates the lowest limit of detection (LOD) among imatinib mesylate and five related process impurities when analyzed by a validated gradient RP-HPLC method. The LOD for Impurity IV (identified as Imatinib Impurity 4) was determined to be 0.2 ng at a signal-to-noise ratio of 3:1, which is threefold lower than the LOD for imatinib mesylate (0.6 ng) and 2.5-fold lower than Impurities I and II (0.5 ng each) [1]. This heightened sensitivity enables more reliable trace-level quantification of this specific impurity in drug substance and drug product batches.

RP-HPLC method validation Limit of Detection (LOD) Imatinib impurity profiling

High-Purity Reference Standard Qualification: HPLC Purity ≥95% Ensures Reliable Calibration

Commercial supplies of Imatinib Impurity 4 are qualified with a minimum HPLC purity of 95%, as confirmed by certificate of analysis (CoA) documentation that includes HPLC chromatograms, ¹H NMR, and mass spectrometry data . This purity level exceeds the typical threshold for impurity reference standards used in pharmaceutical analysis and ensures that quantitative calibration curves are not biased by co-eluting contaminants. In contrast, some other imatinib impurities, particularly those that are difficult to synthesize or purify, may be offered at lower purities (e.g., 90–95%) with vendor-specific disclaimers regarding purity limitations .

Reference standard purity HPLC quality control Impurity quantification

Regulatory Compliance Baseline: Imatinib Impurity 4 Falls Under ICH Q3A/B Unspecified Impurity Threshold of 0.10%

Under the British Pharmacopoeia 2025 monograph for Imatinib Mesilate, unspecified impurities—a category that includes Imatinib Impurity 4—are limited to a maximum of 0.10% in the drug substance [1]. This threshold aligns with ICH Q3A guidelines for unidentified impurities in new drug substances administered at a daily dose ≤2 g/day [2]. In comparison, specified impurities such as Impurity C and Impurity D have higher acceptance criteria of 0.3% and 0.2%, respectively, reflecting a tiered risk-based approach where Impurity 4's control is enforced at a more stringent 0.10% ceiling. This regulatory framework mandates that analytical methods used for release testing must be capable of accurately quantifying Impurity 4 at or below the 0.10% level, thereby necessitating the use of a well-characterized, high-purity reference standard for method development and system suitability testing.

ICH Q3A Pharmacopoeial limits Impurity control strategy

Comprehensive Analytical Characterization: Multi-Technique Data Package Supports Method Development and Regulatory Filings

Imatinib Impurity 4 is supplied with a full analytical data package that includes HPLC chromatograms with purity assessment (≥95%), ¹H NMR for structural confirmation, high-resolution mass spectrometry (HRMS) for accurate mass verification, and optionally ¹³C NMR, IR, and UV spectra . This level of characterization exceeds the minimal requirements for impurity reference standards and is comparable to pharmacopoeial reference materials such as USP or EP impurity standards . In contrast, many custom-synthesized or early-development impurity samples may lack complete spectral characterization, leaving structural assignments ambiguous and complicating method validation. The availability of orthogonal analytical data enables unambiguous peak assignment during HPLC/UPLC method development and facilitates compliance with ICH Q2(R1) validation parameters for specificity and accuracy.

Structural characterization NMR spectroscopy Mass spectrometry Method validation

Process-Relevant Origin: Impurity 4 as a Key Marker for Synthetic Route Robustness and Process Validation

Imatinib Impurity 4 is formed through a defined side reaction during the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride, a critical coupling step in imatinib synthesis [1]. Its presence in the final API is a direct indicator of reaction selectivity and purification efficiency. Patents and process chemistry literature demonstrate that controlling impurity F (a genotoxic impurity) to 4–5 ppm is achievable with optimized purification [2], yet Impurity 4's formation pathway differs mechanistically, meaning that a process optimized for Impurity F does not inherently control Impurity 4 levels. Consequently, monitoring Impurity 4 provides orthogonal information about process consistency and can serve as a critical quality attribute (CQA) in Quality by Design (QbD) frameworks for generic imatinib manufacturing.

Process impurity Synthetic route control Quality by Design (QbD)

Primary Research and Industrial Application Scenarios for Imatinib Impurity 4 Reference Standard


Analytical Method Development and Validation for HPLC/UPLC Impurity Profiling

Imatinib Impurity 4 serves as a critical system suitability standard and calibration reference during the development and validation of stability-indicating HPLC or UPLC methods intended for imatinib mesylate drug substance and drug product analysis. Its well-defined chromatographic behavior—specifically, a relative retention time distinct from the API and other impurities—enables precise peak identification and resolution assessment [1]. The low LOD of 0.2 ng demonstrated for this impurity in validated RP-HPLC methods [2] supports method sensitivity verification at pharmacopoeial limit levels (0.10% unspecified impurity threshold). Use of a high-purity (≥95%) reference standard ensures accurate determination of response factors and linearity across the required concentration range, which is essential for meeting ICH Q2(R1) validation criteria.

Quality Control Release Testing of Imatinib API and Finished Drug Products

In GMP quality control laboratories, Imatinib Impurity 4 is employed as a reference standard for quantifying this specific impurity in imatinib mesylate API batches and finished dosage forms (tablets/capsules). Regulatory pharmacopoeias mandate that unspecified impurities, including Impurity 4, must not exceed 0.10% of the API content [3]. Routine use of a fully characterized impurity reference standard with traceable purity ensures that QC release data are defensible during regulatory inspections and that batch-to-batch consistency is maintained. The availability of comprehensive analytical characterization data (NMR, HRMS, HPLC) further supports out-of-specification (OOS) investigations by providing definitive structural confirmation when unexpected chromatographic peaks arise.

Forced Degradation Studies for Stability-Indicating Method Development

Imatinib Impurity 4 is an essential component of forced degradation (stress testing) studies designed to establish the stability-indicating nature of analytical methods. By spiking the impurity into stressed samples (exposed to heat, humidity, acid, base, oxidation, and photolysis), analysts can confirm that the method adequately resolves Impurity 4 from the API and from degradation products generated under each stress condition. Because Impurity 4 arises from a process-related pathway rather than degradation [4], its peak area should remain relatively constant during stress studies, providing a stable internal reference for assessing degradation kinetics and mass balance. This application directly supports the regulatory requirement to demonstrate method specificity and the ability to detect both process impurities and degradants.

ANDA Submission Support for Generic Imatinib Formulations

For generic pharmaceutical companies pursuing Abbreviated New Drug Applications (ANDAs) for imatinib mesylate products, Imatinib Impurity 4 reference standard is indispensable for generating the comparative impurity profile data required by regulatory agencies (FDA, EMA). ANDA filers must demonstrate that their proposed generic product's impurity profile is qualitatively and quantitatively similar to, or better than, the reference listed drug (RLD). A well-characterized, high-purity Impurity 4 standard enables accurate quantification of this impurity in both the RLD and the test product, facilitating the establishment of appropriate specification limits. Furthermore, the traceability of Impurity 4 to USP or EP pharmacopoeial standards strengthens the scientific foundation of the ANDA and reduces the likelihood of deficiency letters related to impurity control.

Quote Request

Request a Quote for Imatinib Impurity 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.